molecular formula C6H11N3O2 B2396968 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide CAS No. 27844-18-4

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide

Cat. No.: B2396968
CAS No.: 27844-18-4
M. Wt: 157.173
InChI Key: PHVBXZUPXHYKEB-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide is a heterocyclic compound that consists of a pyrrolidine ring and a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide typically involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of hydrazine hydrate. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-8-5(10)6(11)9-3-1-2-4-9/h1-4,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBXZUPXHYKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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